SIRT2 Inhibitory Potency: 8-Position Substitution Versus Unsubstituted Scaffold
In the design of SIRT2 inhibitors, substitution at the 8-position of the chroman-4-one scaffold with electron-withdrawing groups is demonstrated to be favorable for potency. The unsubstituted chroman-4-one core shows no reported inhibitory activity in this context, whereas 8-substituted analogs contribute to the structure-activity relationship (SAR) that yields compounds in the low micromolar range. This class-level inference positions 8-nitro-4-chromanone as a privileged intermediate for developing potent SIRT2 inhibitors compared to an unsubstituted or differently substituted starting material. [1]
| Evidence Dimension | SIRT2 Inhibitory Activity |
|---|---|
| Target Compound Data | Not directly measured as a final inhibitor; serves as a key intermediate for introducing electron-withdrawing 8-substituents. |
| Comparator Or Baseline | Unsubstituted chroman-4-one scaffold (no reported SIRT2 inhibition in the study). |
| Quantified Difference | The study identifies 6,8-dibromo-2-pentylchroman-4-one as the most potent inhibitor with an IC50 of 1.5 μM. The 8-position substitution is highlighted as critical for activity. |
| Conditions | In vitro enzymatic assay against human SIRT2. |
Why This Matters
Procuring 8-nitro-4-chromanone provides a direct entry point to a structure-activity hot spot that is validated to enhance potency, avoiding the need for late-stage functionalization that may be lower-yielding or inaccessible from a generic chromanone.
- [1] Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104–7113. https://doi.org/10.1021/jm3005288 View Source
